2-(2-Phenylethenyl)oxirane
Description
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]oxirane |
InChI |
InChI=1S/C10H10O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-7,10H,8H2/b7-6+ |
InChI Key |
NGMWPIVXBOIIKF-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(O1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkene Epoxidation: One common method for synthesizing 2-(2-Phenylethenyl)oxirane is the epoxidation of styrene using peracids such as meta-chloroperoxybenzoic acid (mCPBA).
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium to form oxiranes.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of ethylene by air, a process that is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like mCPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and carboxylic acids, often in the presence of catalysts like tertiary amines.
Major Products
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
β-Hydroxypropyl Esters: Produced via nucleophilic substitution with carboxylic acids.
Scientific Research Applications
2-(2-Phenylethenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)oxirane involves its reactivity as an epoxide. The compound can undergo ring-opening reactions, where the strained three-membered ring is attacked by nucleophiles, leading to the formation of various products. This reactivity is crucial for its applications in synthesis and industrial processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 2-(2-Phenylethenyl)oxirane with key analogs:
Key Differences and Implications
- Reactivity: The phenylethenyl group in this compound may undergo additional reactions (e.g., polymerization via the vinyl group), unlike glycidyl phenyl ether , which lacks a double bond.
Substituent Effects :
- Applications: Pharmaceuticals: Glycidyl ethers (e.g., ) are used as prodrugs due to hydrolytic stability, whereas phenylethenyl derivatives may improve lipophilicity for membrane penetration. Polymers: Bis-epoxides yield denser networks than mono-epoxides, while styrenic epoxides (e.g., ) enable UV-curable resins via vinyl group polymerization.
- Safety: Most analogs share skin/eye irritation risks (H315, H319) and respiratory hazards (H335). Substituents like nitro groups (e.g., 2-[(4-Nitrophenoxy)methyl]oxirane ) may introduce additional toxicity.
Research Findings and Data Tables
Thermodynamic and Physical Properties
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-Phenylethenyl)oxirane, and how do reaction conditions influence product yield?
Answer:
this compound can be synthesized via epoxidation of the corresponding styrene derivative using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a catalyst. Alternative routes involve ring-opening reactions of epichlorohydrin with substituted benzyl alcohols under basic conditions (e.g., NaOH) . Reaction conditions such as temperature (optimized at 0–25°C for mCPBA), solvent polarity (e.g., dichloromethane for mCPBA), and catalyst loading significantly impact yield. For example, excess mCPBA can lead to over-oxidation, reducing selectivity for the epoxide .
Advanced: How can computational methods guide the optimization of enantioselective synthesis for chiral this compound derivatives?
Answer:
Density functional theory (DFT) calculations can model transition states to predict enantioselectivity in asymmetric epoxidation. For example, Jacobsen-Katsuki catalysts or chiral salen-metal complexes can be simulated to assess steric and electronic interactions between the catalyst and substrate. Retrosynthetic AI tools (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible routes, prioritizing high-plausibility precursors and minimizing side reactions . Experimental validation via chiral HPLC or NMR analysis with chiral shift reagents is critical to confirm computational predictions .
Basic: What spectroscopic techniques are routinely used to characterize this compound and its derivatives?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify the oxirane ring protons (δ 3.5–4.5 ppm) and confirm substitution patterns on the phenyl group.
- IR Spectroscopy : Stretching vibrations for the epoxide ring (C-O-C) appear at ~1250 cm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., CHO at m/z 158.0732) .
Advanced: How can researchers resolve contradictions in reported regioselectivity during nucleophilic ring-opening of this compound?
Answer:
Discrepancies in regioselectivity (e.g., attack at the more substituted vs. less substituted oxirane carbon) arise from solvent polarity, nucleophile strength, and steric effects. For example:
- Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, directing nucleophiles to the less hindered carbon.
- Steric hindrance from bulky substituents (e.g., trifluoromethyl groups) may shift selectivity. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or computational modeling of transition states .
Basic: What are the typical reaction pathways for this compound in organic synthesis?
Answer:
Common reactions include:
- Nucleophilic Ring-Opening : With amines (e.g., NH) or alcohols to form β-amino alcohols or ethers.
- Acid-Catalyzed Polymerization : Forming polyethers under acidic conditions.
- Reduction : Using LiAlH to yield 1,2-diols .
Advanced: What strategies mitigate competing side reactions during catalytic hydrogenation of this compound?
Answer:
Competing epoxide ring-opening during hydrogenation can be minimized by:
- Catalyst Selection : Palladium on carbon (Pd/C) selectively reduces the double bond without ring opening, whereas Raney Ni may promote both.
- Temperature Control : Lower temperatures (≤50°C) reduce ring-opening kinetics.
- Additives : Triethylamine suppresses acid-catalyzed side reactions .
Basic: How do researchers assess the purity and stability of this compound during storage?
Answer:
- Purity Analysis : Gas chromatography (GC) with flame ionization detection or HPLC with UV/Vis.
- Stability : Storage under inert gas (N) at −20°C prevents moisture-induced hydrolysis. Accelerated stability studies (e.g., 40°C/75% RH for 1 week) predict degradation pathways .
Advanced: What methodologies enable the study of this compound’s interactions with biological targets?
Answer:
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina.
- In Vitro Assays : Cytotoxicity screening (MTT assay) and enzyme inhibition studies (e.g., IC determination).
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites formed via epoxide hydrolases .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with dilute sodium bicarbonate and adsorb with vermiculite .
Advanced: How can researchers design experiments to evaluate the environmental persistence of this compound?
Answer:
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C, analyzing by GC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life.
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
